![molecular formula C16H22N2O3S B5561162 8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)

8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves a series of reactions that can include Michael addition, cyclization, and other steps to introduce various substituents at strategic positions of the molecule. For instance, derivatives have been synthesized for antihypertensive screening, involving substitutions at the 8 position with compounds like 2-(3-indolyl)ethyl and 3-(2-methoxyphenoxy)-2-hydroxypropyl groups, indicating a diverse chemical reactivity and potential for modification (Caroon et al., 1981).

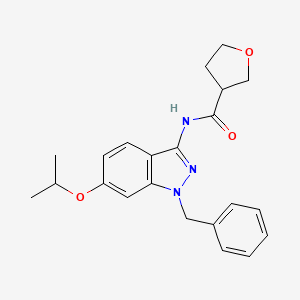

Molecular Structure Analysis

The molecular structure of diazaspirodecanone derivatives exhibits significant diversity, often influenced by substitutions that can affect the molecule's conformation and reactivity. Structural studies, including X-ray crystallography, provide insights into the stereochemistry and electronic properties of these compounds, which are crucial for understanding their biological activities (Parvez et al., 2001).

Chemical Reactions and Properties

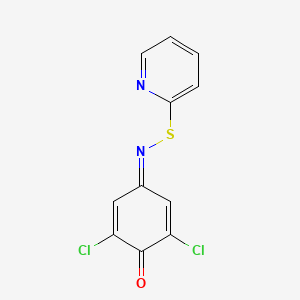

These compounds undergo various chemical reactions, including cycloadditions, Claisen rearrangements, and reactions with nitrilimides, demonstrating a rich chemistry that can be harnessed for creating novel derivatives with potential biological activities. The reactivity is often modulated by the presence of the spiro structure and the specific substituents, leading to a range of products with different properties (Farag et al., 2008).

Physical Properties Analysis

The physical properties of diazaspirodecanone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further development as a pharmaceutical agent, including its formulation and delivery (Wang et al., 2011).

Chemical Properties Analysis

Chemically, the diazaspirodecanone core imparts a unique set of properties, including potential biological activities. The presence of the oxa and diaza elements within the spiro framework can affect the electron distribution and chemical reactivity, making these compounds interesting targets for the development of new drugs and materials. Their chemical stability, reactivity with biological targets, and potential for modification make them a valuable class of compounds for further exploration (Tsukamoto et al., 1993).

Applications De Recherche Scientifique

Supramolecular Arrangements

Research into cyclohexane-5-spirohydantoin derivatives, which share structural features with the specified compound, focuses on understanding the relationship between molecular structure and crystal structure. These studies reveal that the substituents on the cyclohexane ring significantly influence supramolecular arrangements. This insight is crucial for designing materials with desired physical properties (Graus et al., 2010).

Antiviral Activity

A study on 1-thia-4-azaspiro[4.5]decan-3-ones, which are structurally related to the chemical , reported their synthesis and evaluation against human coronavirus and influenza virus. Several compounds were identified as potent inhibitors of human coronavirus 229E replication, highlighting the potential of these structures in antiviral drug development (Apaydın et al., 2019).

Catalysis and Synthesis

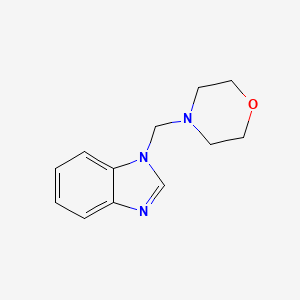

Research on the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles via a double Michael addition reaction demonstrates the versatility and potential of spiro compounds in organic synthesis. This methodology enables the rapid construction of complex molecular architectures, which are valuable in medicinal chemistry and material science (Aggarwal et al., 2014).

NMR Spectroscopy

The assignment of the relative configuration of spiro[4.5]decanes using NMR spectroscopy underlines the importance of these methods in determining the stereochemical properties of spiro compounds. Such studies are fundamental for the development of drugs and materials with precise molecular orientations (Guerrero-Alvarez et al., 2004).

Anticancer and Antidiabetic Applications

The development of spirothiazolidines analogs for anticancer and antidiabetic applications showcases the therapeutic potential of spiro compounds. This research contributes to the discovery of new treatments for these prevalent diseases, with some compounds exhibiting significant activity against cancer and diabetes (Flefel et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

8-(4-ethyl-5-methylthiophene-3-carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-4-12-11(2)22-9-13(12)14(19)18-7-5-16(6-8-18)10-17(3)15(20)21-16/h9H,4-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCRCLLCXSFLTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1C(=O)N2CCC3(CC2)CN(C(=O)O3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(4-Ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5561108.png)

![3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5561114.png)

![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)

![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)

![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)